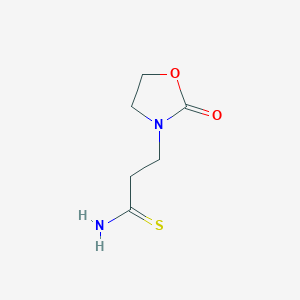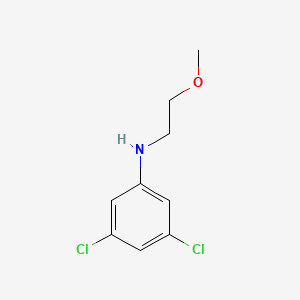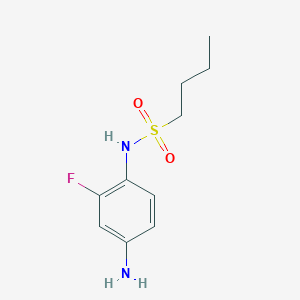![molecular formula C12H19N3O2S B1414771 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline CAS No. 1042561-91-0](/img/structure/B1414771.png)
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Vue d'ensemble
Description
“3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 1042561-91-0 . It has a molecular weight of 269.37 . The IUPAC name for this compound is 3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
This compound is used in the synthesis of various pharmaceutical agents. Its structure is similar to that of benzodiazepines, which are central nervous system depressants used to treat anxiety, insomnia, and seizures. The sulfonyl group attached to the aniline moiety could potentially be exploited to develop new therapeutic agents with improved pharmacokinetic properties .
Cancer Therapeutics
The diazepane ring present in this compound suggests potential applications in cancer treatment. Diazepanes are known to bind to G-protein coupled receptors, which are implicated in various types of cancers. Research into analogs of this compound could lead to the development of new oncology drugs .
Neurological Disorders
Given its structural similarity to benzodiazepines, this compound may have applications in the treatment of neurological disorders. It could serve as a lead compound for the development of new medications targeting GABA receptors, which are responsible for reducing neuronal excitability throughout the nervous system .
Antimicrobial Agents
The sulfonyl group in this compound provides a functional group that can be modified to create new antimicrobial agents. Studies have shown that sulfonyl derivatives can have significant antimicrobial activity, which makes this compound a candidate for the development of new antibiotics .
Enzyme Inhibition
Compounds containing the diazepane ring have been studied for their enzyme inhibitory properties. This compound could be used in research to develop inhibitors for enzymes like tyrosine kinases, which play a crucial role in cell signaling and are targets for drug development in diseases like leukemia .
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H312 means harmful in contact with skin, etc. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent the recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
Propriétés
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAWKHGOPHJYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1414688.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)




![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
